molecular formula C15H16N4O2S B2500918 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034328-14-6

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2500918
CAS No.: 2034328-14-6
M. Wt: 316.38
InChI Key: YABIFVQYMXABSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Recent studies have highlighted the versatility of enaminoketones and enaminothiones, including compounds with similar structures to the one , as important intermediates for the synthesis of heterocycles and natural products. These compounds have shown significant promise as building blocks for the creation of diverse heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives due to their unique nucleophilic and electrophilic properties. Their application spans the synthesis of alkaloid structures, indicating their critical role in medicinal chemistry for the development of potential anticonvulsant compounds (Negri, Kascheres, & Kascheres, 2004).

Medicinal Chemistry and Drug Discovery

The exploration of pyrimidine and pyrrolidine derivatives in drug discovery has unveiled a broad spectrum of biological activities. These compounds have been identified as central scaffolds in the development of novel biologically active compounds targeting various diseases. Their chemical structures have been leveraged in synthesizing new anticancer agents, CNS drugs, and anti-inflammatory medications, showcasing their potential in the development of new therapeutic agents (Rashid et al., 2021).

Bioactive Heterocyclic Compounds

Further investigations into heterocyclic chemistry have underscored the significance of compounds like 3-hydroxycoumarin and its derivatives, which possess numerous chemical, photochemical, and biological properties. These studies have opened new avenues for utilizing such compounds in various biological fields, including genetics, pharmacology, and microbiology, suggesting a wide-ranging impact on scientific research and therapeutic applications (Yoda, 2020).

Catalysis and Green Chemistry

The use of hybrid catalysts for the synthesis of heterocyclic compounds, including pyrimidine derivatives, highlights the evolving landscape of green chemistry in synthesizing complex molecules. This approach not only emphasizes the atom economy but also aligns with the principles of sustainable chemistry by minimizing environmental impact through efficient synthetic processes (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name

2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(10-22-13-1-5-16-6-2-13)19-8-4-12(9-19)21-14-3-7-17-11-18-14/h1-3,5-7,11-12H,4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABIFVQYMXABSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.